molecular formula C7H4Cl2O4 B579530 2,5-Dichloro-3,6-dihydroxybenzoic acid CAS No. 18688-01-2

2,5-Dichloro-3,6-dihydroxybenzoic acid

Cat. No.: B579530
CAS No.: 18688-01-2
M. Wt: 223.005
InChI Key: TYIRNSZWLDSWDM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4. It is a type of dihydroxybenzoic acid, which is a subclass of phenolic acids. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzoic acid core. It is known for its various applications in scientific research and industry.

Scientific Research Applications

2,5-Dichloro-3,6-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of resins, polyesters, and other industrial chemicals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for the study of 2,5-Dichloro-3,6-dihydroxybenzoic acid are not mentioned in the available literature, hydroxybenzoic acids in general are attracting increasing interest due to their potential health benefits . They are being studied for their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer, and cardioprotective capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-dihydroxybenzoic acid typically involves the chlorination of 3,6-dihydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid

Comparison: 2,5-Dichloro-3,6-dihydroxybenzoic acid is unique due to the presence of chlorine atoms, which can significantly alter its chemical and biological properties compared to other dihydroxybenzoic acids. The chlorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRNSZWLDSWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028385
Record name 2,5-Dichloro-3,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18688-01-2
Record name 2,5-Dichloro-3,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3,6-dihydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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